

SB-590885: A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: SB-590885

Cat. No.: B10761843

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This technical guide provides an in-depth analysis of the target selectivity profile of **SB-590885**, a potent and selective inhibitor of RAF kinases. Designed for researchers, scientists, and drug development professionals, this document details the compound's binding affinities, outlines the experimental methodologies used for its characterization, and visualizes its mechanism of action within relevant signaling pathways.

Core Target Affinity and Selectivity

SB-590885 is a triarylimidazole compound that demonstrates high affinity for B-Raf, particularly the oncogenic V600E mutant, and to a lesser extent, c-Raf. It functions as an ATP-competitive inhibitor, stabilizing the active conformation of the B-Raf kinase domain.[1][2]

Table 1: Primary Target Affinity of SB-590885

Target	Parameter	Value (nM)
Oncogenic B-Raf (V600E)	Ki app	0.16 ± 0.03[1]
c-Raf	Ki app	1.72 ± 0.65[1]

The apparent inhibition constants (Ki app) indicate that **SB-590885** is approximately 11-fold more selective for B-Raf over c-Raf.[3] This selectivity is a key characteristic of the compound's therapeutic potential.

Off-Target Kinase Selectivity Profile

To ascertain its specificity, **SB-590885** was profiled against a panel of 48 other human kinases, representing various branches of the human kinome. The results underscore the remarkable selectivity of **SB-590885** for B-Raf, with minimal off-target activity observed.^[1]

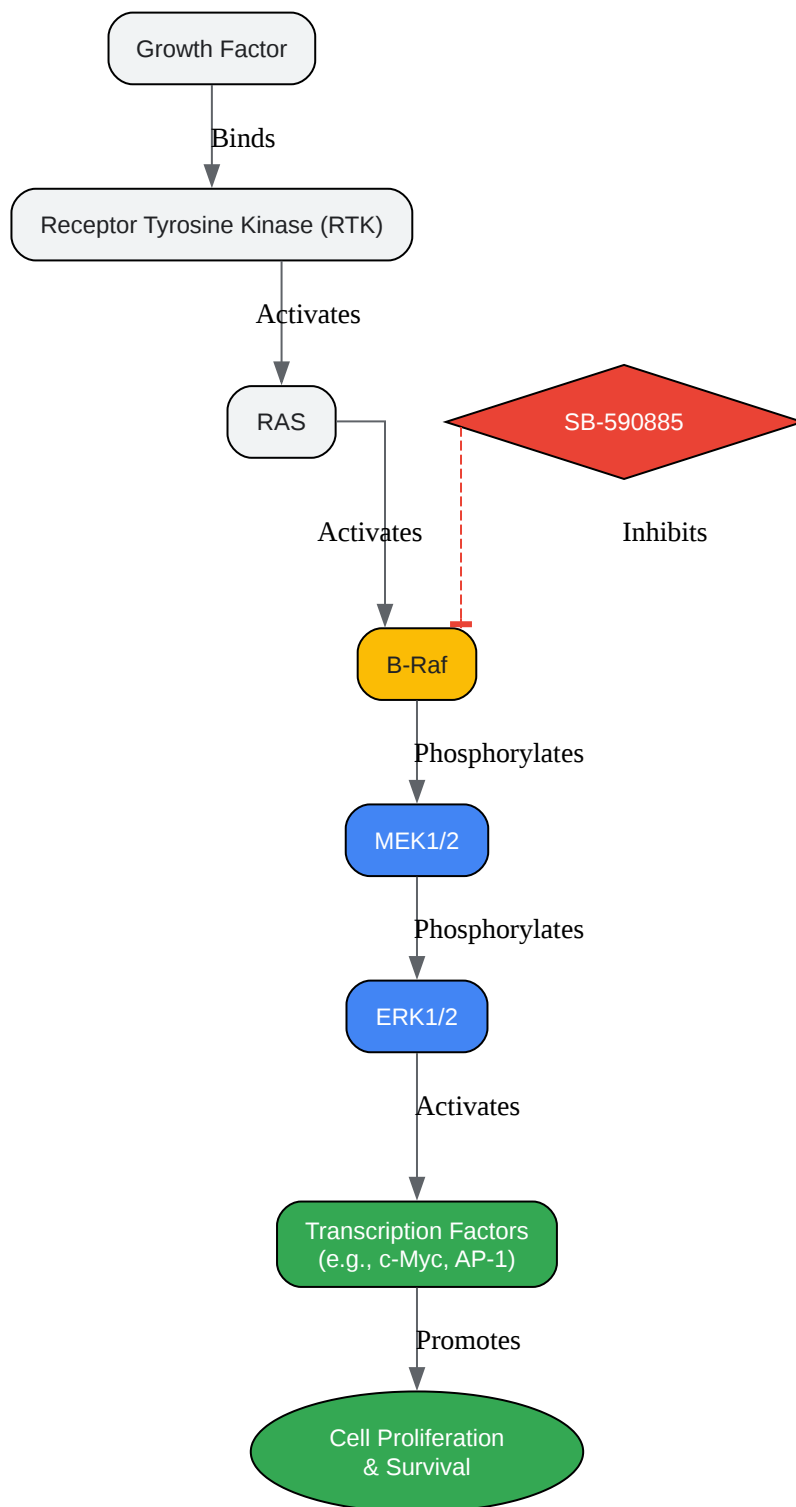
Table 2: Kinase Inhibition Selectivity Profile for SB-590885 (Fold Selectivity vs. B-Raf)

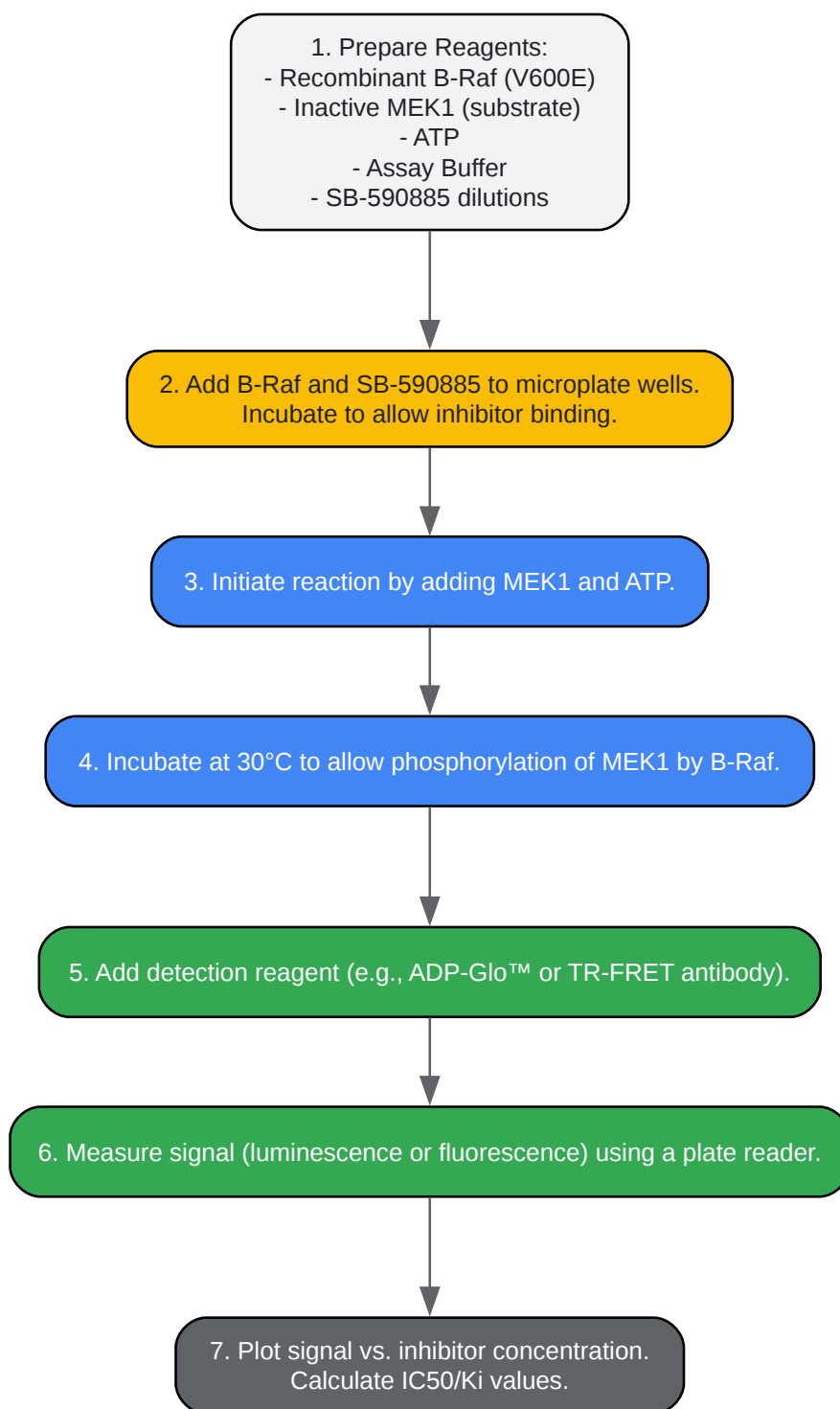
Kinase	Fold Selectivity	Kinase	Fold Selectivity	Kinase	Fold Selectivity
Abl	>17,000	GSK3β	>17,000	p38δ	>17,000
AMPK	>17,000	IGFIR	>17,000	p70 S6K	>17,000
AurB/Aur1	>17,000	InsR	>17,000	PAK4	>17,000
CAMKIIδ	>17,000	JNK1	>17,000	PDK1	>17,000
CDK1/CycB	>17,000	KDR	>17,000	PIM1	>17,000
CDK2/CycA	>17,000	Lck	>17,000	PKA	>17,000
CHK1	>17,000	MAP2K1	>17,000	PKBα	>17,000
CHK2	>17,000	MAPK1	>17,000	PKCα	>17,000
CK1	>17,000	MAPKAP-K2	>17,000	PLK1	>17,000
CK2	>17,000	Met	>17,000	ROCKI	>17,000
DAPK1	>17,000	MSK1	>17,000	ROCKII	>17,000
EGFR	>17,000	MST2	>17,000	RSK1	>17,000
EphB4	>17,000	p38α	>17,000	Src	>17,000
Flt3	>17,000	p38β	>17,000	SYK	>17,000
FGFR1	>17,000	p38γ	>17,000	Tie2	>17,000

Data sourced from King et al., 2006, Cancer Research.^[1] The fold selectivity is presented as the IC50 for the tested kinase versus that for B-Raf.

Mechanism of Action and Signaling Pathway

SB-590885 exerts its therapeutic effect by inhibiting the RAF-MEK-ERK signaling pathway, a critical cascade in regulating cell proliferation and survival. In cancer cells harboring a B-Raf mutation, this pathway is constitutively active, leading to uncontrolled cell growth. By selectively inhibiting B-Raf, **SB-590885** effectively blocks the downstream phosphorylation of MEK and ERK, thereby arresting the aberrant signaling.





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